molecular formula C15H20N2O3 B13867042 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde

3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde

Cat. No.: B13867042
M. Wt: 276.33 g/mol
InChI Key: NDSORYGOYSOENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperazine ring via an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve nucleophilic reagents.

Major Products

    Oxidation: 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzoic acid.

    Reduction: 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(4-Acetylpiperazin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with biological targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

3-[2-(4-acetylpiperazin-1-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C15H20N2O3/c1-13(19)17-7-5-16(6-8-17)9-10-20-15-4-2-3-14(11-15)12-18/h2-4,11-12H,5-10H2,1H3

InChI Key

NDSORYGOYSOENZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.